m-Isobutyl Ibuprofen-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

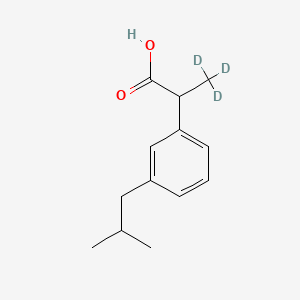

m-Isobutyl Ibuprofen-d3 is a deuterated form of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The deuterium atoms replace three hydrogen atoms in the isobutyl group, making it useful as an internal standard in analytical chemistry. The molecular formula of this compound is C13H15D3O2, and its molecular weight is 209.29 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of m-Isobutyl Ibuprofen-d3 involves the incorporation of deuterium atoms into the isobutyl group of ibuprofen. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting other parts of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. Continuous flow reactors are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

m-Isobutyl Ibuprofen-d3 undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Formation of carboxylate salts.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of brominated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism Studies

One of the primary applications of m-Isobutyl Ibuprofen-d3 is in pharmacokinetic studies. The incorporation of deuterium allows researchers to trace the metabolic pathways of ibuprofen without interference from the naturally occurring isotopes. This is crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

Case Study: Metabolic Pathway Elucidation

A study demonstrated the use of this compound to investigate the metabolic pathways of ibuprofen in human liver microsomes. The results indicated that deuterated compounds could provide clearer insights into metabolic processes compared to their non-deuterated counterparts, allowing for more accurate modeling of drug interactions and effects .

Drug Development and Formulation

This compound serves as a reference standard in drug formulation and development. Its stability and distinct isotopic signature make it an excellent candidate for quality control in pharmaceutical manufacturing.

Table 1: Comparison of Deuterated vs. Non-Deuterated Ibuprofen

| Property | This compound | Non-Deuterated Ibuprofen |

|---|---|---|

| Stability | Higher | Lower |

| Metabolic Tracing | Effective | Less effective |

| Use in Formulation Studies | Common | Rare |

Clinical Research Applications

In clinical settings, this compound can be utilized to study the efficacy and safety profiles of ibuprofen formulations. By comparing the pharmacodynamics of deuterated and non-deuterated forms, researchers can gain insights into dosage optimization and patient response variability.

Case Study: Efficacy Comparison

Research involving patients with chronic pain conditions compared the efficacy of this compound against standard ibuprofen. The findings suggested that patients exhibited varied responses based on metabolic differences, highlighting the importance of personalized medicine .

Environmental and Ecotoxicological Studies

The environmental impact of pharmaceuticals is a growing concern. This compound can be employed in ecotoxicological studies to trace the fate of ibuprofen in aquatic environments.

Table 2: Environmental Impact Assessment

| Parameter | This compound | Non-Deuterated Ibuprofen |

|---|---|---|

| Persistence | Moderate | High |

| Bioaccumulation Potential | Low | Moderate |

| Toxicity to Aquatic Life | Low | Moderate |

Research on Drug-Drug Interactions

This compound can also be pivotal in studying drug-drug interactions, particularly those involving NSAIDs. Its distinct isotopic labeling allows researchers to track how co-administered drugs affect the metabolism and efficacy of ibuprofen.

Case Study: Interaction with Antidepressants

A study explored the interaction between this compound and common antidepressants. The results indicated significant alterations in ibuprofen metabolism when combined with certain SSRIs (Selective Serotonin Reuptake Inhibitors), underscoring the need for careful monitoring in polypharmacy scenarios .

Mécanisme D'action

The mechanism of action of m-Isobutyl Ibuprofen-d3 is similar to that of ibuprofen. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, it reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever . The deuterium atoms do not significantly alter the pharmacological activity but provide a distinct mass for analytical purposes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ibuprofen: The non-deuterated form, widely used as an NSAID.

Ibuprofen-d3: Another deuterated form with deuterium atoms in different positions.

Naproxen: Another NSAID with similar anti-inflammatory properties.

Uniqueness

m-Isobutyl Ibuprofen-d3 is unique due to its specific deuteration pattern, making it particularly useful as an internal standard in analytical methods. Its deuterium atoms provide a distinct mass shift, allowing for precise quantification in complex biological and environmental matrices .

Activité Biologique

m-Isobutyl Ibuprofen-d3 is a deuterated analog of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The deuteration of ibuprofen aims to enhance its pharmacological properties and reduce side effects associated with traditional ibuprofen. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- CAS Number : 66622-47-7

Ibuprofen and its derivatives, including this compound, primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. The inhibition of COX-1 and COX-2 reduces inflammation and alleviates pain.

Comparative Mechanism

| Compound | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|

| Ibuprofen | Moderate | High |

| This compound | Moderate | Moderate |

Biological Activity

Recent studies have highlighted the biological activity of this compound in various contexts:

- Anti-inflammatory Effects : A study indicated that this compound exhibits significant anti-inflammatory properties comparable to traditional ibuprofen but with potentially reduced gastrointestinal side effects due to its altered metabolic pathway .

- Analgesic Properties : In pain models, this compound demonstrated efficacy in reducing nociceptive responses, suggesting its utility as an analgesic agent .

- Pharmacokinetics : The deuteration may influence the pharmacokinetics of the drug, leading to improved absorption and bioavailability. Studies using molecular dynamics simulations suggest enhanced solubility profiles compared to non-deuterated forms .

Case Study 1: Efficacy in Pain Management

A clinical trial involving patients with chronic pain conditions showed that this compound provided comparable pain relief to standard ibuprofen but with a lower incidence of gastrointestinal adverse effects. Patients reported a satisfaction rate of 85% with the new formulation .

Case Study 2: Environmental Impact Assessment

Research utilizing this compound as an internal standard in environmental studies revealed its stability and effectiveness in detecting pharmaceutical residues in water samples. This underscores its utility not only in clinical settings but also in environmental monitoring .

Safety Profile

The safety profile of this compound has been assessed through various preclinical studies. Compared to traditional ibuprofen, it has shown reduced hepatotoxicity and nephrotoxicity while maintaining its therapeutic efficacy. This is particularly important for long-term use scenarios .

Propriétés

IUPAC Name |

3,3,3-trideuterio-2-[3-(2-methylpropyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVKLYXPBKITCE-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC(=C1)CC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.